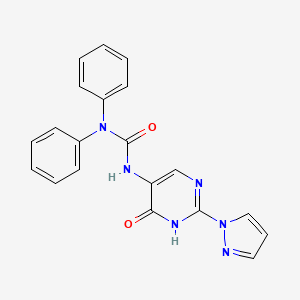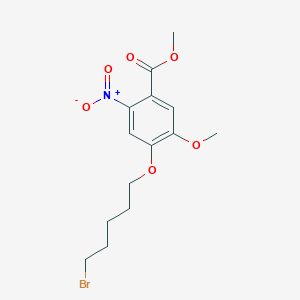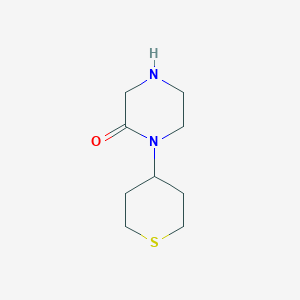![molecular formula C18H21BrO B13870997 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a bromomethyl group attached to a benzene ring, which is further substituted with a tert-butylphenylmethoxy group. Such compounds are often of interest in organic synthesis and materials science due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenol and benzyl bromide.
Ether Formation: The phenol group of 4-tert-butylphenol is reacted with benzyl bromide in the presence of a base (such as potassium carbonate) to form 4-[(4-tert-butylphenyl)methoxy]benzene.
Bromomethylation: The resulting compound is then subjected to bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 4-[(4-tert-butylphenyl)methoxy]toluene.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Exploration of its derivatives for pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various nucleophiles. The tert-butylphenylmethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-4-methoxybenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-(Chloromethyl)-4-[(4-tert-butylphenyl)methoxy]benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
4-[(4-tert-Butylphenyl)methoxy]benzaldehyde: Contains an aldehyde group instead of a bromomethyl group, affecting its chemical behavior.
Uniqueness
1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene is unique due to the presence of both the bromomethyl and tert-butylphenylmethoxy groups, which impart distinct reactivity and steric effects. This combination of functional groups makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C18H21BrO |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene |
InChI |
InChI=1S/C18H21BrO/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-11H,12-13H2,1-3H3 |
InChI-Schlüssel |
YWMLUZQOVMKRRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)
![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)
![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
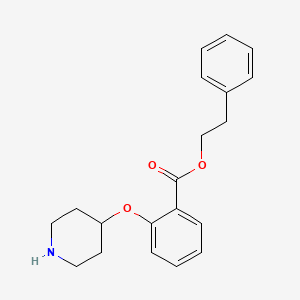
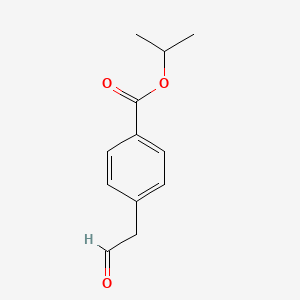


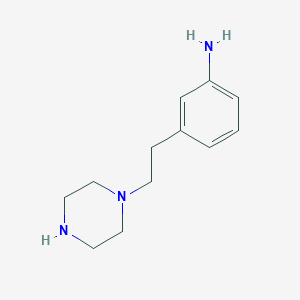
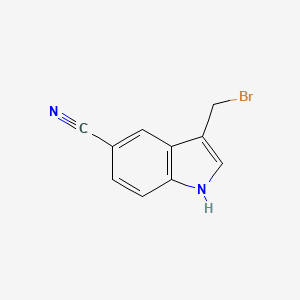
![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
